4-Chloro-2-methylbenzaldehyde
Description
Properties
IUPAC Name |
4-chloro-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXSEAVHGJWSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373989 | |
| Record name | 4-chloro-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40137-29-9 | |
| Record name | 4-chloro-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40137-29-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Process Overview
The chlorination-hydrolysis route is a two-step process adapted from methodologies used for analogous chlorinated benzaldehydes. For 4-chloro-2-methylbenzaldehyde, the synthesis begins with 2-methyltoluene (o-xylene) as the starting material.
Step 1: Side-Chain Chlorination
2-methyltoluene undergoes free-radical chlorination at 160–180°C in the presence of chlorine gas (Cl₂) and an initiator (e.g., azobisisobutyronitrile, AIBN). The reaction selectively chlorinates the methyl group due to the stabilizing effect of the adjacent methyl substituent:
Step 2: Catalytic Hydrolysis
The chlorinated intermediate is hydrolyzed using acidic or basic catalysts. A common approach involves refluxing with water in the presence of zinc chloride (ZnCl₂) or sulfuric acid (H₂SO₄) to yield the aldehyde:
Table 1: Optimized Conditions for Chlorination-Hydrolysis
| Parameter | Optimal Range |
|---|---|
| Chlorination Temperature | 160–180°C |
| Chlorination Time | 3–8 hours |
| Initiator Concentration | 1.0–1.5 wt% |
| Hydrolysis Catalyst | ZnCl₂ (0.5–0.8 wt%) |
| Hydrolysis Time | 6–12 hours |
| Yield | 75–88% |
Industrial Scalability and Challenges
This method is favored for its cost-effectiveness and simplicity, using widely available reagents. However, regioselectivity challenges arise due to competing ring chlorination, necessitating precise temperature control. Pilot-scale trials for similar compounds (e.g., p-chlorobenzaldehyde) achieved 88% yield at 170°C with 6-hour reaction times.
Grignard Reaction-Based Synthesis
Methodology and Reaction Pathway
The Grignard approach, adapted from halomethylbenzaldehyde syntheses, offers superior regiocontrol. Starting from 3-chloro-4-bromo-2-methyltoluene, the process involves:
Step 1: Grignard Reagent Formation
Magnesium reacts with 3-chloro-4-bromo-2-methyltoluene in anhydrous tetrahydrofuran (THF) under inert conditions:
Step 2: Formylation with N,N-Dimethylformamide (DMF)
The Grignard reagent reacts with DMF to introduce the aldehyde group:
Table 2: Grignard Method Optimization
| Parameter | Optimal Conditions |
|---|---|
| Reaction Temperature | -5°C to 25°C |
| Solvent | Anhydrous THF |
| DMF Equivalents | 1.1–1.2 eq |
| Acid Workup | HCl/CH₃COOH (2:1 v/v) |
| Yield | 56–69.3% |
Advantages and Limitations
This method achieves higher regioselectivity, avoiding isomer formation. However, the need for anhydrous conditions and sensitive reagents increases operational costs. Bench-scale trials reported 69.3% yield for 2-chloro-4-methylbenzaldehyde under analogous conditions.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for this compound Synthesis
The chlorination-hydrolysis method is economically superior for large-scale production, whereas the Grignard approach is reserved for high-purity, small-batch applications.
Industrial-Scale Production Considerations
Catalyst and Energy Optimization
Byproduct Management
-
Chlorinated Isomers : Distillation or crystallization separates 2-chloro-4-methylbenzaldehyde (main product) from 3-chloro derivatives.
-
Waste Streams : Hydrolysis byproducts (HCl, ZnCl₂) are neutralized and recycled.
Emerging Methodologies and Research Frontiers
Catalytic Oxidation of 2-Methyl-4-chlorotoluene
Preliminary studies explore MnO₂ or CrO₃-based oxidation of 2-methyl-4-chlorotoluene, though yields remain suboptimal (≤45%).
Biocatalytic Approaches
Engineered aldolases show promise for stereoselective aldehyde formation, albeit limited to specific substrates.
Chemical Reactions Analysis
4-Chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-2-methylbenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-chloro-2-methylbenzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: It participates in the Claisen-Schmidt condensation reaction with acetone to form α,β-unsaturated ketones.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
4-Chloro-2-methylbenzaldehyde serves as a key intermediate in the synthesis of various complex organic molecules. Its unique functional groups allow for multiple chemical reactions, including:
- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reduction: The aldehyde can be reduced to yield alcohol derivatives.
- Nucleophilic Substitution: The chloro substituent can undergo nucleophilic substitution reactions, leading to a variety of substituted products.
Pharmaceutical Development
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is utilized in the synthesis of bioactive compounds and pharmaceuticals, particularly as a precursor in drug formulation. For instance, it has been studied for its efficacy against certain bacterial strains and its role in anti-inflammatory drug development.
Agrochemicals
The compound is also significant in the agrochemical sector, where it is used to synthesize herbicides and pesticides. Its ability to modify biological pathways makes it valuable for developing compounds that can effectively target specific pests or weeds.
Dyes and Pigments
In the dye industry, this compound is employed as an intermediate in the production of various dyes and pigments. Its chemical properties facilitate the creation of vibrant colors used in textiles and coatings.
Case Study 1: Synthesis of Bioactive Compounds
A study published in the Journal of Medicinal Chemistry investigated the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. Researchers reported that derivatives synthesized from this compound exhibited significant inhibition of inflammatory markers in vitro.
Case Study 2: Agrochemical Applications
Research conducted by agricultural scientists demonstrated that formulations containing this compound showed enhanced efficacy against common agricultural pests. The study highlighted its potential as an environmentally friendly alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylbenzaldehyde varies depending on its application. In enzyme inhibition, it interacts with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved include the inhibition of specific enzymes, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The following table compares 4-Chloro-2-methylbenzaldehyde with structurally related benzaldehyde derivatives:
Research and Industrial Relevance
- Pharmaceuticals: this compound is pivotal in synthesizing anticancer agents (e.g., compound 131 in Ras-inhibitor studies ) and antimicrobial dihydroquinazolinones .
- Material Science : Derivatives like 4-Benzyloxybenzaldehyde are used in polymer chemistry for crosslinking reactions .
- Agrochemicals : Methoxy and nitro derivatives serve as intermediates in herbicide and pesticide development .
Biological Activity
4-Chloro-2-methylbenzaldehyde (C8H7ClO) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and toxicology. Its structure consists of a benzaldehyde with a chlorine atom and a methyl group positioned on the aromatic ring, which influences its reactivity and biological interactions. This article explores the compound's biological activity, including its toxicological profiles, medicinal properties, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H7ClO |
| Molar Mass | 154.59 g/mol |
| Density | 1.195 g/cm³ |
| Melting Point | 227.5 - 229.0 °C |
| Boiling Point | 238.8 °C at 760 mmHg |
| Flash Point | 107.5 °C |
| Solubility | Slightly soluble in DMSO |
| Hazard Codes | Xi - Irritant |
Toxicological Profile
The toxicological assessment of this compound indicates several harmful effects:
- Acute Toxicity : Classified as harmful by inhalation, skin contact, and ingestion. Causes skin irritation and serious eye damage (H315, H318) .
- Environmental Impact : Toxic to aquatic organisms with long-lasting effects (H411) .
A study utilizing quantitative structure-activity relationship (QSAR) modeling indicated that the compound exhibits significant toxicity towards aquatic life, particularly affecting species such as Pimephales promelas (fathead minnow) .
Medicinal Properties
Recent research has highlighted the potential anti-cancer properties of this compound. The presence of methyl groups in its structure appears to enhance its biological activity against cancer cells. In vivo studies suggest that this compound may inhibit tumor growth, although further experimental validation is necessary to confirm these findings .
Case Studies
- Anti-Cancer Activity : In a study examining various benzaldehyde derivatives, this compound was noted for its cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction in cancer cells, potentially through the activation of specific signaling pathways .
- Toxicological Assessment : A comprehensive evaluation using hierarchical QSAR models demonstrated that structural features of this compound correlate with its acute aquatic toxicity. The study concluded that predictive modeling could effectively classify the compound's risk levels based on its molecular structure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-2-methylbenzaldehyde, and how can purity be optimized?
- Methodological Answer : A two-step synthesis is common:
Friedel-Crafts alkylation : React toluene with methyl chloride under AlCl₃ catalysis to yield 2-methyltoluene.
Chlorination and oxidation : Introduce chlorine via electrophilic substitution (e.g., Cl₂/FeCl₃), followed by oxidation of the methyl group to aldehyde using MnO₂ or CrO₃ .
- Purity Optimization : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm for assay validation. Adjust mobile phase ratios (e.g., acetonitrile:water 70:30) to resolve impurities .
Q. What analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H NMR (δ 10.1 ppm for aldehyde proton; δ 2.5 ppm for methyl group) and ¹³C NMR (δ 190–200 ppm for aldehyde carbon) confirm structure .
- Mass Spectrometry : ESI-MS in positive ion mode to detect molecular ion peaks (m/z ~168) and fragmentation patterns .
- Melting Point Analysis : Compare observed mp (e.g., 58–60°C) with literature values; discrepancies may indicate impurities .
Q. What safety protocols are essential when handling this compound?
- Critical Measures :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Disposal : Neutralize with sodium bicarbonate before incineration in a certified waste facility .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model electron density maps. The chloro group’s ortho-directing effect can be visualized via LUMO localization .
- QSAR Models : Corrate steric/electronic parameters (e.g., Hammett σ constants) with reaction rates in SNAr (nucleophilic aromatic substitution) to predict substituent effects .
Q. How can contradictory solubility data (e.g., in polar vs. non-polar solvents) be resolved?
- Resolution Strategy :
Experimental Replication : Measure solubility in DMSO, ethanol, and hexane at 25°C using gravimetric analysis.
Cross-Validation : Compare results with computational solubility predictions via COSMO-RS (Conductor-like Screening Model for Real Solvents) .
- Note : Discrepancies often arise from impurities or solvent-grade variations. Use HPLC-purity solvents (>99.9%) .
Q. What strategies are effective in designing multi-step syntheses using this compound as a key intermediate?
- Design Framework :
- Retrosynthetic Analysis : Target complex molecules (e.g., pharmaceuticals) by breaking bonds adjacent to the aldehyde and chloro groups.
- Protection/Deprotection : Use acetal protection for the aldehyde during Grignard reactions, followed by acidic deprotection .
- Case Study : Synthesize antifungal agents by coupling with hydrazine derivatives, monitoring reaction progress via TLC (hexane:ethyl acetate 4:1) .
Q. How can researchers address inconsistencies in reported biological activity data for derivatives of this compound?
- Approach :
- Dose-Response Curves : Test derivatives across a concentration range (e.g., 1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity).
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines) and adjust for variables like cell line heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
